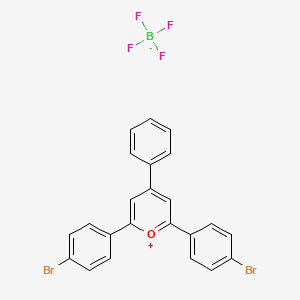![molecular formula C22H20ClN3O3 B2972728 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide CAS No. 1301536-04-8](/img/structure/B2972728.png)
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound has been the subject of many scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mecanismo De Acción
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide works by inhibiting the activity of the IKK complex, which is responsible for activating NF-κB. By blocking the activity of this complex, this compound prevents the activation of NF-κB and the subsequent expression of genes that promote cell survival and proliferation. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and to modulate the immune response, which may have implications for the treatment of autoimmune diseases. It has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. It has also been shown to have high specificity for the IKK complex, which reduces the likelihood of off-target effects. However, like all compounds, this compound has limitations. It may have limited efficacy in certain types of cancer, and its effects may be influenced by factors such as the stage of the disease and the genetic makeup of the patient.
Direcciones Futuras
There are many potential future directions for research on 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new formulations of this compound that may improve its efficacy or reduce its toxicity. Finally, there is interest in exploring the potential applications of this compound in other areas of medicine, such as autoimmune diseases and neurological disorders.
Conclusion:
This compound is a small molecule inhibitor that has shown potential in treating various types of cancer. Its mechanism of action involves the inhibition of the IKK complex and the subsequent inhibition of NF-κB, which leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth. While there are limitations to its use, this compound has several advantages for use in lab experiments and has potential applications in other areas of medicine. Future research will likely explore new formulations and combination therapies that may improve its efficacy and broaden its applications.
Métodos De Síntesis
The synthesis of 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloro-3-iodoquinoline, followed by the addition of oxalyl chloride and triethylamine to form the intermediate compound. This intermediate is then reacted with 2-(oxolan-2-ylmethyl)aniline and potassium carbonate to form the final product.
Aplicaciones Científicas De Investigación
1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the development and progression of many types of cancer. By inhibiting NF-κB, this compound has been shown to induce apoptosis (cell death) in cancer cells and to reduce tumor growth in animal models.
Propiedades
IUPAC Name |
1-chloro-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-20-16-8-2-1-6-14(16)12-19(25-20)22(28)26-18-10-4-3-9-17(18)21(27)24-13-15-7-5-11-29-15/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLABEMOHRTAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)
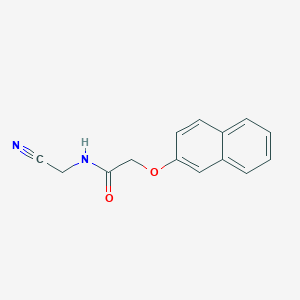
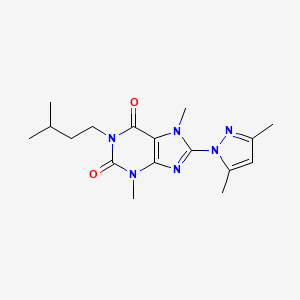
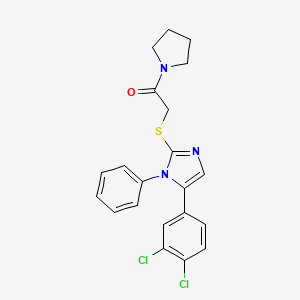


![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)
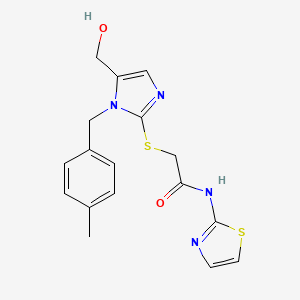
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)

